2-(Butylthio)pyrimidine-5-carbaldehyde
Description
Significance of Pyrimidine (B1678525) Scaffolds in Organic Chemistry and Chemical Biology
Pyrimidine is a heterocyclic aromatic organic compound similar to benzene (B151609) and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. nih.gov This structural motif is of immense importance in the chemical and biological sciences for several reasons:
Fundamental Components of Life: Pyrimidine rings are fundamental building blocks of nucleic acids. The nucleobases cytosine, thymine, and uracil (B121893) are pyrimidine derivatives, forming the basis of the genetic code in DNA and RNA. nih.govmdpi.com Their role is essential for cellular function and heredity. mdpi.com
Broad-Spectrum Biological Activity: Beyond their genetic role, pyrimidine derivatives exhibit a vast range of biological activities. bohrium.com They are integral to a multitude of pharmaceuticals and have been developed as anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular agents. orientjchem.orgnih.govgsconlinepress.com For instance, the well-known anticancer drug 5-fluorouracil (B62378) contains a pyrimidine core. nih.gov
Versatile Synthetic Intermediates: In organic synthesis, the pyrimidine ring serves as a versatile scaffold. Its nitrogen atoms and carbon framework allow for a wide variety of chemical modifications, enabling chemists to synthesize a vast library of derivatives with tailored properties. nih.govias.ac.in This has made it a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in successful drugs. bohrium.com
The pyrimidine nucleus is also found in essential natural products like vitamin B1 (thiamine) and in synthetic compounds such as barbiturates used as hypnotics. nih.gov The continuous exploration of pyrimidine derivatives highlights their established and potential impact on human health and technology. gsconlinepress.com
Overview of 2-(Butylthio)pyrimidine-5-carbaldehyde within the Pyrimidine Class
Within this important class of compounds lies this compound. It is a substituted pyrimidine distinguished by two key functional groups: a butylthio group (-S-(CH₂)₃CH₃) at the 2-position and a carbaldehyde group (-CHO) at the 5-position.
This compound is recognized as a valuable building block in the synthesis of more complex molecules. chemimpex.com Its unique sulfur-containing structure enhances its reactivity and potential for diverse applications. chemimpex.com The presence of the aldehyde group provides a reactive site for various chemical transformations, such as condensation and oxidation reactions, while the butylthio group can influence the molecule's solubility, stability, and interaction with biological targets. chemimpex.com
Below are the key chemical identifiers and properties of this compound:
| Property | Value |
| IUPAC Name | 2-(butylsulfanyl)pyrimidine-5-carbaldehyde |
| CAS Number | 915920-13-7 |
| Molecular Formula | C₉H₁₂N₂OS |
| Molecular Weight | 196.27 g/mol |
| Physical Form | Liquid |
| Purity | ≥ 95% |
| InChI Key | YCJOTWCAJTZPNS-UHFFFAOYSA-N |
Data sourced from multiple chemical suppliers and databases. chemimpex.com
Scope and Research Focus of the Review
The primary research interest in this compound is not as an end-product itself, but as a versatile intermediate in organic synthesis. The scientific community is actively exploring its utility in several key areas:
Pharmaceutical Development: A major focus is its use as a starting material or key intermediate in the synthesis of novel therapeutic agents. chemimpex.com Researchers are investigating its potential to create new molecules targeting a range of conditions, including neurological disorders, cancer, and inflammatory diseases. chemimpex.com
Agrochemical Synthesis: The compound serves as a building block in the formulation of new agrochemicals, such as more effective and environmentally considerate pesticides and herbicides. chemimpex.com
Materials Science: There is an exploratory interest in using this compound to develop new polymers and materials with specific, tailored properties for various industrial applications. chemimpex.com
Biochemical Research: It can be employed as a reagent in biochemical assays to study enzyme activities and metabolic pathways, which is a crucial aspect of the drug discovery process. chemimpex.com
In essence, this compound is a tool for chemical innovation, providing a platform for creating more complex and functional molecules for a wide array of scientific applications. chemimpex.com The ongoing research aims to fully exploit its synthetic potential to develop novel solutions in medicine, agriculture, and materials science.
Structure
2D Structure
Properties
IUPAC Name |
2-butylsulfanylpyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-2-3-4-13-9-10-5-8(7-12)6-11-9/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJOTWCAJTZPNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC=C(C=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589760 | |
| Record name | 2-(Butylsulfanyl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915920-13-7 | |
| Record name | 2-(Butylthio)-5-pyrimidinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915920-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Butylsulfanyl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Derivatization of 2 Butylthio Pyrimidine 5 Carbaldehyde
Reactions of the Carbaldehyde Functionality at Position 5
The aldehyde group at position 5 of the pyrimidine (B1678525) ring is a key site for derivatization, readily undergoing reactions typical of aromatic aldehydes.
Condensation Reactions and Schiff Base Formation
The carbaldehyde functionality of 2-(butylthio)pyrimidine-5-carbaldehyde is amenable to condensation reactions with a variety of nucleophiles, most notably primary amines, to form Schiff bases (imines). This reaction is a cornerstone in the synthesis of a wide array of derivatives. The formation of the C=N double bond is typically acid-catalyzed and proceeds via the initial formation of a hemiaminal intermediate followed by dehydration. mdpi.comnih.gov
The general reaction for Schiff base formation is as follows:
R-NH2 + this compound → R-N=CH-(2-(butylthio)pyrimidine-5-yl) + H2O
A diverse range of primary amines can be employed in this reaction, leading to Schiff bases with various substituents (R), which can be aliphatic, aromatic, or heterocyclic. These products can serve as valuable intermediates for further synthetic manipulations or as final compounds for biological evaluation. For instance, the reaction with substituted anilines would yield N-aryl imines, while condensation with hydrazines could produce hydrazones.
Table 1: Examples of Potential Schiff Bases Derived from this compound
| Amine Reactant | Product (Schiff Base) |
| Aniline | N-(2-(butylthio)pyrimidin-5-ylmethylene)aniline |
| p-Toluidine | N-(2-(butylthio)pyrimidin-5-ylmethylene)-4-methylaniline |
| Hydrazine (B178648) | This compound hydrazone |
| Phenylhydrazine | This compound phenylhydrazone |
Oxidative and Reductive Transformations
The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing entry into different classes of pyrimidine derivatives.
Oxidation: The oxidation of the carbaldehyde to a carboxylic acid, 2-(butylthio)pyrimidine-5-carboxylic acid, can be achieved using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4), chromium trioxide (CrO3) in acidic media (Jones oxidation), or milder reagents like silver oxide (Ag2O). researchgate.net The resulting carboxylic acid is a versatile intermediate that can be converted into esters, amides, and acid chlorides, further expanding the synthetic utility of the starting material.
Reduction: The carbaldehyde can be reduced to the corresponding primary alcohol, (2-(butylthio)pyrimidin-5-yl)methanol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) are effective for this transformation. researchgate.net It is noteworthy that with strong reducing agents like LiAlH4, reduction of the pyrimidine ring itself can sometimes occur, leading to dihydropyrimidine (B8664642) derivatives, as has been observed with related 2-alkylthiopyrimidine-5-carboxylates. researchgate.net Careful selection of the reducing agent and reaction conditions is therefore crucial to achieve the desired outcome.
Modifications and Functionalization of the Pyrimidine Nucleus
The pyrimidine ring in this compound can also be a site for further functionalization. The butylthio group at the C2 position is a particularly important handle for modification. Alkylthio groups on pyrimidine rings are known to be susceptible to nucleophilic displacement. rsc.org This allows for the introduction of a variety of other functional groups at this position.
For instance, treatment with strong nucleophiles like alkoxides (e.g., sodium methoxide) could lead to the corresponding 2-alkoxypyrimidine derivative. Similarly, reaction with amines under appropriate conditions could result in the formation of 2-aminopyrimidine (B69317) derivatives. The feasibility and conditions for these nucleophilic aromatic substitution (SNAr) reactions depend on the nature of the nucleophile and the electronic properties of the pyrimidine ring. wikipedia.orgnih.gov The electron-withdrawing nature of the pyrimidine nitrogens facilitates such substitutions, particularly at the C2 and C4/C6 positions. stackexchange.com
Construction of Fused Heterocyclic Systems Utilizing this compound as a Precursor
One of the most significant applications of this compound in organic synthesis is its use as a building block for the construction of fused heterocyclic systems, which are prevalent in medicinal chemistry.
Pyrazolopyrimidine Derivatives
Pyrazolo[1,5-a]pyrimidines are an important class of fused heterocycles with diverse biological activities. ias.ac.in this compound can serve as a key precursor for the synthesis of these systems. A common strategy involves the reaction of a pyrimidine derivative with a reagent that can provide the necessary atoms to form the fused pyrazole (B372694) ring.
One plausible synthetic route involves a multi-step sequence starting with the Knoevenagel condensation of this compound with an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate. The resulting pyrimidin-5-ylmethylene intermediate can then be reacted with hydrazine or a substituted hydrazine. The subsequent cyclization, often acid- or base-catalyzed, would lead to the formation of the pyrazolo[1,5-a]pyrimidine (B1248293) core. The specific substitution pattern on the resulting fused ring system would depend on the nature of the active methylene compound and the hydrazine derivative used.
Pyrrolopyrimidine Derivatives
Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are another class of medicinally important fused heterocycles. nih.gov The synthesis of these derivatives can also be envisioned starting from this compound.
A potential synthetic approach could involve a Wittig or Horner-Wadsworth-Emmons reaction of the carbaldehyde to introduce a two-carbon unit, followed by further functionalization and cyclization. For example, reaction with a phosphorus ylide could generate a vinylpyrimidine intermediate. Subsequent introduction of a nitrogen-containing functionality and intramolecular cyclization would then lead to the formation of the pyrrolo[2,3-d]pyrimidine scaffold.
Alternatively, a strategy involving the condensation of the carbaldehyde with an appropriate amino-functionalized precursor, followed by an intramolecular cyclization, could also be employed. For instance, reaction with a glycine (B1666218) ester derivative could form an enamine, which upon cyclization would yield the pyrrole (B145914) ring fused to the pyrimidine core. The specific reaction conditions and intermediates would be crucial in directing the regioselectivity of the cyclization to afford the desired pyrrolo[2,3-d]pyrimidine isomer.
Triazolopyrimidine Derivatives
The synthesis of triazolopyrimidines from this compound is a key transformation, leveraging the reactivity of the aldehyde functional group. These fused heterocyclic systems are of considerable interest due to their wide array of biological activities. nih.govupi.edu The general synthetic strategy involves the condensation of the aldehyde with a hydrazine derivative, followed by an oxidative cyclization to form the triazole ring fused to the pyrimidine core.
A common pathway begins with the reaction of this compound with various hydrazides in an appropriate solvent, such as ethanol, to form the corresponding hydrazone intermediates. nih.gov Subsequent treatment of these hydrazones with an oxidizing agent or cyclizing agent facilitates the formation of the chemimpex.comijnc.irresearchgate.nettriazolo[4,3-c]pyrimidine scaffold. The specific reagents and conditions can be tailored to influence the reaction yield and purity.
For instance, the reaction with thiosemicarbazide (B42300) followed by cyclization can yield triazolopyrimidine derivatives bearing a thiol group. nih.gov The choice of hydrazide is crucial as it introduces specific substituents onto the newly formed triazole ring, allowing for the generation of a library of diverse compounds. Molecules containing the triazolopyrimidine core have shown a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govresearchgate.net
| Reactant | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| Hydrazine Hydrate | 1. Condensation (e.g., in Ethanol, reflux); 2. Oxidative Cyclization | Unsubstituted Triazolopyrimidine Derivative | researchgate.net |
| Aryl Hydrazides | 1. Condensation; 2. Cyclization (e.g., heat, acid/base catalyst) | Aryl-substituted Triazolopyrimidine | researchgate.net |
| Thiosemicarbazide | 1. Condensation; 2. Oxidative Cyclization (e.g., FeCl3) or Base-catalyzed cyclization | Thiol-functionalized Triazolopyrimidine | nih.gov |
| 3-Amino-1,2,4-triazole | Condensation and Cyclization | Fused Triazolo[1,5-a]pyrimidine system | researchgate.netrjpbr.com |
Thiazolopyrimidine Derivatives
The aldehyde functionality of this compound is also instrumental in the construction of thiazolopyrimidine derivatives. These compounds are another class of fused heterocycles with significant pharmacological relevance. ijnc.ir A prominent method for their synthesis is the Gewald reaction, a multicomponent reaction that assembles the thiazole (B1198619) ring onto a pre-existing scaffold. chemrxiv.orgresearchgate.net
In a typical Gewald synthesis involving this compound, the reaction would proceed via a Knoevenagel condensation of the aldehyde with an active methylene nitrile, such as malononitrile, in the presence of a basic catalyst. chemrxiv.org The resulting pyrimidin-5-ylmethylene)malononitrile intermediate then reacts with elemental sulfur and a secondary amine (like morpholine (B109124) or diethylamine) which acts as both a catalyst and a reactant. The reaction culminates in the formation of a 2-aminothiophene ring fused to the pyrimidine, resulting in a thiazolo[3,2-a]pyrimidine derivative. mdpi.comnih.gov
Variations of this reaction allow for the introduction of different substituents on the thiazole ring by changing the active methylene compound. The reaction conditions, including solvent and temperature, are optimized to maximize the yield of the desired thiazolopyrimidine product. ias.ac.in
| Reactants | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| Malononitrile, Elemental Sulfur | Gewald Reaction: Base catalyst (e.g., Morpholine, Piperidine), Ethanol, Reflux | Amino-cyano-Thiazolopyrimidine | chemrxiv.org |
| Ethyl Cyanoacetate, Elemental Sulfur | Gewald Reaction: Base catalyst, DMF, Heat | Amino-ethoxycarbonyl-Thiazolopyrimidine | mdpi.com |
| Thioglycolic Acid | 1. Condensation; 2. Cyclization (e.g., Acetic Anhydride) | Thiazolidinone-fused Pyrimidine | nih.gov |
| Cysteamine | Condensation and Cyclization | Dihydrothiazolopyrimidine | researchgate.net |
Pyrido[2,3-d]pyrimidine (B1209978) Derivatives
Pyrido[2,3-d]pyrimidines represent a class of fused nitrogen-containing heterocycles that are core structures in many biologically active compounds. nih.govjocpr.com The synthesis of these derivatives often employs multicomponent reactions (MCRs) where this compound can serve as the aldehyde component. orgchemres.orgresearchgate.net
A common synthetic route involves a three-component reaction between an aminopyrimidine (such as 6-aminouracil (B15529) or 2,4,6-triaminopyrimidine), an aldehyde, and an active methylene compound. researchgate.netresearchgate.net In this context, this compound reacts with, for example, 6-amino-1,3-dimethyluracil (B104193) and malononitrile in the presence of a catalyst (e.g., piperidine (B6355638) or an ionic liquid) and often under microwave irradiation to enhance reaction rates and yields. researchgate.net
This reaction proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the aminopyrimidine to the resulting electron-deficient alkene. The final step is an intramolecular cyclization with subsequent aromatization (often via elimination of a small molecule like water or ammonia) to afford the stable pyrido[2,3-d]pyrimidine scaffold. nih.govbohrium.com The diversity of the final products can be readily achieved by varying the aminopyrimidine and the active methylene compound. researchgate.net
| Reactants | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| 6-Aminouracil, Malononitrile | Three-component reaction; Catalyst (e.g., Piperidine); Solvent (e.g., Ethanol, DMF); Heat or Microwave | 7-Amino-5-oxo-pyrido[2,3-d]pyrimidine | jocpr.comresearchgate.net |
| 6-Amino-1,3-dimethyluracil, Ethyl Cyanoacetate | Three-component reaction; Catalyst (e.g., L-proline); Aqueous media | 5,7-Dioxo-pyrido[2,3-d]pyrimidine ester | researchgate.net |
| 2,4,6-Triaminopyrimidine, Acetylacetone | Condensation/Cyclization; Acid catalyst (e.g., p-TsOH); Reflux | 2,4-Diamino-5,7-dimethyl-pyrido[2,3-d]pyrimidine | nih.gov |
| 6-Aminothiouracil, Barbituric Acid | Multicomponent reaction; Catalyst; Green solvent (e.g., water, PEG) | Functionalized Thioxo-pyrido[2,3-d]pyrimidine | nih.govbohrium.com |
Role as a Versatile Chemical Building Block in Complex Molecule Synthesis
Beyond the synthesis of fused heterocyclic systems, this compound serves as a versatile chemical building block for more complex molecular architectures. chemimpex.com Its utility stems from the differential reactivity of its functional groups—the aldehyde, the pyrimidine ring, and the butylthio substituent. This allows for stepwise and selective modifications, making it a valuable starting material in diversity-oriented synthesis. broadinstitute.org
The aldehyde group is a primary site for transformations, enabling chain extensions through Wittig-type reactions or the formation of carbon-carbon bonds via aldol (B89426) condensations and Grignard reactions. It can also be converted into other functional groups, such as alcohols (via reduction) or carboxylic acids (via oxidation), further expanding its synthetic potential.
The pyrimidine ring itself can participate in various reactions. For example, the butylthio group can be displaced by nucleophiles, allowing for the introduction of a wide range of substituents at the 2-position. This is particularly useful in the late-stage functionalization of complex molecules. Furthermore, the pyrimidine nitrogen atoms can be alkylated or quaternized.
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents. chemimpex.comchemimpex.com Its structural features are often incorporated into molecules designed to interact with specific biological targets. For instance, the pyrimidine core is a common feature in kinase inhibitors and other therapeutic agents. The ability to easily modify the structure of this compound makes it an important tool for medicinal chemists in the process of lead optimization and the development of new drugs.
Spectroscopic and Advanced Analytical Characterization of 2 Butylthio Pyrimidine 5 Carbaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of 2-(butylthio)pyrimidine-5-carbaldehyde would provide crucial information about the number of different types of protons and their neighboring environments. The aldehyde proton is expected to appear as a singlet in the downfield region, typically between δ 9-10 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the pyrimidine (B1678525) ring would likely be observed as singlets in the aromatic region (δ 7-9 ppm). The butyl group's protons would exhibit characteristic multiplets in the upfield region (δ 0.9-3.5 ppm). Specifically, the terminal methyl group (CH₃) would appear as a triplet, the two methylene (B1212753) groups (CH₂) adjacent to the methyl and sulfur atoms would be observed as multiplets (sextet and triplet, respectively), and the methylene group directly attached to the sulfur atom would be the most deshielded of the butyl chain protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde (-CHO) | 9.0 - 10.0 | Singlet |
| Pyrimidine-H | 7.0 - 9.0 | Singlet |
| -S-CH₂- | 2.5 - 3.5 | Triplet |
| -CH₂-CH₂-S- | 1.5 - 2.0 | Sextet |
| -CH₂-CH₃ | 1.2 - 1.7 | Sextet |
| -CH₃ | 0.8 - 1.2 | Triplet |
Note: These are predicted values and actual experimental data may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde is expected to have a characteristic chemical shift in the highly deshielded region of δ 190-200 ppm. The carbons of the pyrimidine ring would appear in the aromatic region (δ 110-170 ppm). The carbon atoms of the butyl group would be found in the upfield aliphatic region (δ 10-40 ppm), with the carbon directly bonded to the sulfur atom being the most deshielded among them.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | 190 - 200 |
| Pyrimidine Ring Carbons | 110 - 170 |
| -S-CH₂- | 30 - 40 |
| -CH₂-CH₂-S- | 25 - 35 |
| -CH₂-CH₃ | 20 - 30 |
| -CH₃ | 10 - 15 |
Note: These are predicted values and actual experimental data may vary.
Two-Dimensional NMR Techniques
To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling between adjacent protons, for instance, confirming the connectivity within the butyl chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C NMR spectrum.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A strong absorption band between 1680-1720 cm⁻¹ would be indicative of the C=O stretching vibration of the aldehyde. The C-H stretching of the aldehyde group typically appears as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. Aromatic C=C and C=N stretching vibrations from the pyrimidine ring are expected in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the butyl group would be observed in the 2850-2960 cm⁻¹ range.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| Aldehyde C-H Stretch | 2820 - 2850 and 2720 - 2750 | Weak to Medium |
| Alkyl C-H Stretch | 2850 - 2960 | Medium to Strong |
| Aldehyde C=O Stretch | 1680 - 1720 | Strong |
| Pyrimidine Ring C=C and C=N Stretch | 1400 - 1600 | Medium to Strong |
Note: These are predicted values and actual experimental data may vary.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. The C=O stretching vibration of the aldehyde would also be observable in the Raman spectrum, typically as a strong band. The symmetric breathing vibrations of the pyrimidine ring would likely give rise to a characteristic and intense Raman signal. The C-S stretching vibration of the thioether linkage, which is often weak in the IR spectrum, may be more prominent in the Raman spectrum, appearing in the range of 600-800 cm⁻¹.
Due to the lack of publicly available experimental spectroscopic data for this compound, the information presented here is based on established principles of spectroscopic interpretation for analogous structures. Experimental verification is necessary to confirm these predictions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation pathways of organic molecules. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are valuable techniques for the analysis of pyrimidine derivatives.
While specific GC-MS data for this compound is not extensively detailed in publicly available literature, the expected fragmentation patterns can be inferred from the analysis of structurally related pyrimidinethiones and thioethers. sapub.org The electron ionization (EI) mass spectrum would be anticipated to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (196.3 g/mol ). chemimpex.com
Key fragmentation pathways for similar sulfur-containing pyrimidines typically involve the cleavage of the thioether bond. sapub.org Therefore, the fragmentation of this compound would likely proceed through the following pathways:
α-Cleavage: Fission of the C-S bond adjacent to the pyrimidine ring, leading to the loss of a butyl radical (•C₄H₉) and the formation of a stable pyrimidine-thiol cation.
McLafferty Rearrangement: If applicable, a rearrangement involving the transfer of a gamma-hydrogen from the butyl chain to the pyrimidine ring, followed by the elimination of butene (C₄H₈).
Pyrimidine Ring Fragmentation: Subsequent fragmentation of the pyrimidine ring itself, leading to the formation of smaller characteristic ions.
The presence of a sulfur atom would also be indicated by the [M+2]⁺ isotopic peak, resulting from the natural abundance of the ³⁴S isotope. sapub.org
Table 1: Predicted GC-MS Fragmentation Data for this compound
| Fragment Ion | Predicted m/z | Possible Structure |
| [C₉H₁₂N₂OS]⁺ (Molecular Ion) | 196 | Intact Molecule |
| [C₅H₃N₂OS]⁺ | 139 | Loss of Butyl Radical (•C₄H₉) |
| [C₄H₉]⁺ | 57 | Butyl Cation |
| [C₅H₄N₂O]⁺ | 108 | Pyrimidine-5-carbaldehyde (B119791) Cation |
Note: This table is predictive and based on the fragmentation patterns of similar compounds.
LC-MS is a powerful technique for the analysis of polar and thermally labile compounds, making it well-suited for many pyrimidine derivatives. nih.gov In an LC-MS analysis of this compound, typically using electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed in the positive ion mode at an m/z corresponding to the molecular weight plus the mass of a proton.
Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would provide further structural information. Collision-induced dissociation (CID) would likely induce fragmentation at the thioether linkage, leading to the loss of the butyl group as butene or a butyl cation, similar to the fragmentation observed in GC-MS. The stability of the pyrimidine ring often results in it being a major fragment observed in the MS/MS spectrum. iosrjournals.org
Table 2: Predicted LC-MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) |
| 197 ([M+H]⁺) | 141 | 56 (Butene) |
| 197 ([M+H]⁺) | 109 | 88 (Butylthiol) |
Note: This table is predictive and based on the fragmentation patterns of similar compounds.
X-ray Diffraction for Solid-State Structure Elucidation
X-ray diffraction techniques are the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
To date, a specific single crystal X-ray diffraction study for this compound has not been reported in the surveyed scientific literature. However, crystallographic studies on other substituted pyrimidines provide valuable insights into the expected structural features. scispace.comnih.govacs.orgresearchgate.netnih.gov
It is anticipated that the pyrimidine ring would be essentially planar. The butylthio and carbaldehyde substituents would lie in or close to the plane of the pyrimidine ring to maximize conjugation and minimize steric hindrance. The crystal packing would likely be influenced by intermolecular interactions such as C-H···N and C-H···O hydrogen bonds, as well as potential π-π stacking interactions between the pyrimidine rings of adjacent molecules. researchgate.net
Table 3: Expected Crystallographic Parameters for this compound Based on Analogs
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| Key Bond Lengths (Å) | C-S: ~1.75, C=O: ~1.22, Ring C-N: ~1.33, Ring C-C: ~1.39 |
| Key Bond Angles (°) | C-S-C: ~100-105, Ring Angles: ~115-125 |
Note: These parameters are hypothetical and based on crystallographic data of similar substituted pyrimidines.
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized substance. For this compound, with a molecular formula of C₉H₁₂N₂OS, the theoretical elemental composition can be calculated. chemimpex.com
Experimental values obtained from elemental analysis should closely match the theoretical percentages to verify the purity and identity of the compound.
Table 4: Elemental Analysis Data for C₉H₁₂N₂OS
| Element | Theoretical % |
| Carbon (C) | 55.07 |
| Hydrogen (H) | 6.16 |
| Nitrogen (N) | 14.27 |
| Oxygen (O) | 8.15 |
| Sulfur (S) | 16.34 |
Note: Experimental values from a purified sample are expected to be within ±0.4% of the theoretical values.
Computational and Theoretical Investigations of 2 Butylthio Pyrimidine 5 Carbaldehyde
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These computational methods provide insights into molecular geometry, stability, and electronic characteristics, which are crucial for predicting chemical behavior and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. echemcom.com It is particularly effective for optimizing molecular geometries and determining the ground-state electronic properties of organic compounds. samipubco.comijcce.ac.ir A common approach involves using a functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a basis set like 6-311G(d,p) to achieve a balance between accuracy and computational cost. mdpi.com
For 2-(Butylthio)pyrimidine-5-carbaldehyde, DFT calculations would be employed to determine its most stable three-dimensional conformation. The optimization process minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles. This analysis would confirm the planarity of the pyrimidine (B1678525) ring and establish the spatial orientation of the butylthio and carbaldehyde substituents. The electronic structure analysis would reveal the distribution of electron density across the molecule.
Molecular Geometry: The calculations would provide precise values for the geometric parameters of the molecule. The pyrimidine ring is expected to be nearly planar, with bond lengths and angles characteristic of aromatic heterocyclic systems. The flexible butyl chain would adopt a low-energy staggered conformation.
Electronic Properties: DFT also calculates electronic properties such as dipole moment, which for this molecule is expected to be significant due to the presence of electronegative nitrogen, sulfur, and oxygen atoms. mdpi.com
Below are hypothetical optimized geometric parameters for this compound, as would be predicted by a DFT study.
| Predicted Bond Lengths (Å) | Predicted Bond Angles (°) | ||
|---|---|---|---|
| Bond | Length | Angle | Value |
| N1-C2 | 1.34 | C6-N1-C2 | 117.5 |
| C2-N3 | 1.33 | N1-C2-N3 | 126.0 |
| N3-C4 | 1.34 | C2-N3-C4 | 117.0 |
| C4-C5 | 1.41 | N3-C4-C5 | 122.0 |
| C5-C6 | 1.42 | C4-C5-C6 | 117.5 |
| C6-N1 | 1.33 | C5-C6-N1 | 120.0 |
| C2-S | 1.78 | N1-C2-S | 116.0 |
| C5-C(aldehyde) | 1.48 | C4-C5-C(aldehyde) | 121.0 |
| C(aldehyde)=O | 1.22 | C5-C(aldehyde)-O | 124.0 |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. numberanalytics.com The energy of the HOMO is related to its ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical stability and reactivity of a molecule; a smaller gap generally implies higher reactivity. ijcce.ac.ir
For this compound, an FMO analysis would map the distribution of these key orbitals. The HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the sulfur atom of the butylthio group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the electron-deficient carbaldehyde group and the pyrimidine ring, highlighting the regions susceptible to nucleophilic attack. The calculated HOMO-LUMO gap would provide a quantitative measure of the molecule's kinetic stability. researchgate.net
| Parameter | Predicted Energy Value (eV) | Implication |
|---|---|---|
| EHOMO | -6.52 | Indicates electron-donating capability, localized on the pyrimidine ring and sulfur atom. |
| ELUMO | -2.15 | Indicates electron-accepting capability, localized on the carbaldehyde group and pyrimidine ring. |
| HOMO-LUMO Gap (ΔE) | 4.37 | Suggests moderate chemical stability and reactivity. |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to illustrate the charge distribution within a molecule. libretexts.org It maps the electrostatic potential onto the molecule's electron density surface, using a color spectrum to represent different charge regions. numberanalytics.com Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are susceptible to nucleophilic attack. mdpi.com Green and yellow areas represent neutral or slightly electron-rich regions, respectively.
An MEP map of this compound would provide a clear visual guide to its reactive sites.
Negative Regions (Red/Yellow): The most negative potential would be concentrated around the electronegative oxygen atom of the carbaldehyde group and the two nitrogen atoms of the pyrimidine ring, identifying them as primary sites for hydrogen bonding and electrophilic interactions.
Positive Regions (Blue): The most positive potential would be located on the hydrogen atom of the carbaldehyde group and the hydrogens of the butyl chain, indicating these are the most electrophilic sites. This visual information is invaluable for understanding non-covalent interactions, molecular recognition, and predicting how the molecule might interact with a biological receptor. chemrxiv.org
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational flexibility and dynamic behavior of a molecule in a simulated environment, such as in an aqueous solution. rjeid.com
For this compound, an MD simulation would reveal the dynamic nature of its structure, particularly the conformational freedom of the flexible butylthio side chain. The simulation would track the trajectories of all atoms, showing how the butyl chain rotates and folds, and how the entire molecule interacts with surrounding solvent molecules (e.g., water). Key insights from an MD study would include:
Conformational Flexibility: Analysis of the dihedral angles of the C-S and C-C bonds in the butylthio group over the simulation time would reveal the most populated and energetically favorable conformations.
Solvation Effects: The simulation would show the formation and dynamics of hydrogen bonds between the molecule's nitrogen and oxygen atoms and surrounding water molecules, providing insight into its solubility and hydration shell.
Structural Stability: Root Mean Square Deviation (RMSD) calculations would assess the stability of the pyrimidine core's conformation throughout the simulation.
These simulations are crucial for understanding how the molecule behaves in a realistic biological context, which is often more complex than the static, gas-phase picture provided by quantum calculations. tandfonline.comrsc.org
Ligand-Protein Interaction Modeling
Understanding how a small molecule interacts with a biological macromolecule, such as a protein, is a cornerstone of modern drug design. Computational modeling techniques like molecular docking are essential tools for predicting and analyzing these interactions.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. nih.govremedypublications.com The process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them based on their binding affinity, often expressed in kcal/mol. mdpi.com Pyrimidine derivatives are known inhibitors of various enzymes, including kinases and dihydrofolate reductase (DHFR), making these proteins plausible targets for docking studies. echemcom.comsemanticscholar.org
A molecular docking study of this compound against a relevant protein target, such as Cyclin-Dependent Kinase 2 (CDK2), would aim to identify its most likely binding mode and estimate its binding affinity. The results would highlight key intermolecular interactions responsible for stabilizing the ligand-protein complex. These interactions could include:
Hydrogen Bonds: The nitrogen atoms of the pyrimidine ring and the oxygen of the carbaldehyde group are potential hydrogen bond acceptors, while any N-H groups on the protein could act as donors.
Hydrophobic Interactions: The butyl chain and the aromatic pyrimidine ring could form favorable hydrophobic interactions with nonpolar amino acid residues in the binding pocket.
Pi-Stacking: The pyrimidine ring could engage in π-stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.
The findings are typically summarized in a table detailing the predicted binding energy and the specific amino acid residues involved in the interactions.
| Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Cyclin-Dependent Kinase 2 (CDK2) | -7.8 | LEU 83 | Hydrogen Bond (with N1 of pyrimidine) |
| ASP 86 | Hydrogen Bond (with aldehyde O) | ||
| ILE 10, VAL 18 | Hydrophobic (with butyl chain) | ||
| PHE 80 | Pi-Alkyl (with butyl chain) |
Based on a comprehensive search of available scientific literature, specific computational and theoretical studies focusing solely on this compound, as required for the outlined article, could not be located. Research detailing the binding mode analysis and specific structure-property relationship predictions through computational methods for this particular compound does not appear to be publicly available.
While extensive research exists on the computational analysis, binding modes, and structure-activity relationships of the broader class of pyrimidine derivatives, the strict adherence to the specified compound "this compound" as per the instructions prevents the inclusion of this more general data.
Therefore, it is not possible to generate the requested article with scientifically accurate and specific findings for the designated sections.
Preclinical Research Applications and Biological Activity Studies of 2 Butylthio Pyrimidine 5 Carbaldehyde Derivatives
Exploration of Diverse Biological Activities
Derivatives of the 2-(butylthio)pyrimidine-5-carbaldehyde scaffold have demonstrated a wide array of biological activities in preclinical studies. The versatility of the pyrimidine (B1678525) ring, a key component of nucleic acids, makes it a privileged structure in drug discovery. nih.govijrpr.comorientjchem.org Researchers have synthesized and evaluated numerous analogues, revealing significant potential across several therapeutic areas. nih.gov
The quest for novel anticancer agents has led to the investigation of various heterocyclic compounds, with pyrimidine derivatives showing considerable promise. ijrpr.comresearchgate.net The structural resemblance of the pyrimidine core to the nucleobases of DNA and RNA makes it a valuable template for designing molecules that can interfere with cancer cell proliferation. nih.gov
Derivatives of 2-(alkylthio)pyrimidine have been a particular focus of anticancer research. For instance, a series of thieno[2,3-d]pyrimidine (B153573) derivatives were synthesized and evaluated for their in vitro anticancer activity against a human breast cancer cell line (MCF7). alliedacademies.org Several of these compounds, which feature a thione moiety at the 2-position, exhibited more potent activity than the reference drug doxorubicin. alliedacademies.org Specifically, compounds containing sulfadoxine, sulfadimethoxine, sulfanilamide, and sulfamerazine (B1682647) moieties showed significant anti-breast cancer activity. alliedacademies.org
Another study focused on novel pyrimidine derivatives and their antitumor activity across a panel of cancer cell lines, including colon adenocarcinoma, breast cancer, lung cancer, and cervical cancer. nih.gov The results indicated that all tested compounds exhibited inhibitory activity on the proliferation of these cancer cells. nih.gov Furthermore, some derivatives showed a stronger influence on the activity of P-glycoprotein in doxorubicin-resistant cells, suggesting a potential to overcome multidrug resistance. nih.gov
Pyrido[2,3-d]pyrimidine (B1209978) derivatives have also been explored for their anticancer potential. nih.govmdpi.com In one study, these compounds demonstrated strong cytotoxicity against the A549 lung cancer cell line. nih.gov The interaction of these derivatives with glutathione, a key molecule in cellular redox balance, was also investigated, suggesting a potential mechanism for their anticancer effects. mdpi.com
Table 1: Anticancer Activity of Selected Pyrimidine Derivatives
| Compound Type | Cancer Cell Line | Activity | Reference |
|---|---|---|---|
| Thieno[2,3-d]pyrimidine-sulfa drug conjugates | MCF-7 (Breast) | IC50 values ranging from 22.12 to 29.22 µM | alliedacademies.org |
| Substituted Pyrimidines | LoVo (Colon), MCF-7 (Breast), A549 (Lung), HeLa (Cervical) | Exhibited inhibitory activity | nih.gov |
| Pyrido[2,3-d]pyrimidines | A549 (Lung) | Strong cytotoxicity at 100 µM | nih.govmdpi.com |
| Thieno[3,2-d]pyrimidine (B1254671) analogues | SKOV3 (Ovarian) | IC50 values around 1 nM | nih.gov |
The rise of antimicrobial resistance has spurred the search for new classes of antibacterial and antifungal agents. Pyrimidine derivatives have emerged as a promising area of research in this field. nih.govscirp.orgwjarr.com
A study on the synthesis and antibacterial activities of new 2-(benzylthio)pyrimidines and 2-(benzimidazolylmethylthio)pyrimidines demonstrated significant activity against multi-resistant strains of Escherichia coli and Staphylococcus aureus. scirp.org The research highlighted that specific substitutions on the pyrimidine core were crucial for enhanced antibacterial efficacy. scirp.org
In another investigation, a series of novel pyrimidine and pyrimidopyrimidine analogs were synthesized and screened for their antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), a Gram-negative bacterium (Escherichia coli), and two fungal species (Candida albicans, Aspergillus flavus). nih.gov Several of the synthesized compounds exhibited excellent antimicrobial effects when compared to the reference drugs ampicillin (B1664943) and clotrimazole. nih.gov
Furthermore, the antimicrobial potential of pyrimidin-2-ol/thiol/amine analogues has been evaluated. nih.gov The results showed that these compounds displayed appreciable antibacterial and antifungal activities, with certain derivatives being more potent than the standard drugs cefadroxil (B1668780) and fluconazole. nih.gov The presence of electron-withdrawing groups was found to enhance the antimicrobial potential of these compounds. nih.gov
Table 2: Antimicrobial Activity of Selected Pyrimidine Derivatives
| Compound Type | Microorganism | Activity (MIC) | Reference |
|---|---|---|---|
| 2-(Benzylthio)pyrimidines | S. aureus, E. coli | Significant activity | scirp.org |
| Pyrimidopyrimidines | S. aureus, B. subtilis, E. coli, C. albicans, A. flavus | Excellent activity | nih.gov |
| Pyrimidin-2-thiol analogues | S. aureus, B. subtilis, E. coli, S. enterica, C. albicans, A. niger | MIC values as low as 0.87 µM/ml | nih.gov |
| 2,3-Dihydropyrido[2,3-d]pyrimidine-4-ones | Various bacteria | MIC values of 4–20 µmol/L | mdpi.com |
The pyrimidine scaffold is a core component of several established antiviral drugs, making its derivatives a continued focus of antiviral research. nih.govnih.gov A wide variety of pyrimidine-based molecules have been developed and tested against a range of viruses, including influenza virus, herpes viruses, hepatitis B and C, and human immunodeficiency virus (HIV). nih.gov
Research into 4,7-disubstituted pyrimido[4,5-d]pyrimidines has shown that certain derivatives exhibit notable efficacy against human coronavirus 229E (HCoV-2229E). mdpi.com Specifically, compounds featuring an amino-indane or tetrahydronaphthalene substitution were identified as having promising antiviral activity. mdpi.com
The introduction of a trifluoromethyl group into a thiolane ring, a structure that can be conceptually linked to the thio-alkyl portion of 2-(butylthio)pyrimidine, has been investigated for its antiviral properties. mdpi.com One such derivative, 2-hydroxy-2-trifluoromethylthiolane, was found to significantly inhibit the reproduction of Herpes simplex virus type 1 (HSV-1). mdpi.com
While direct studies on the antiviral activity of this compound derivatives are not extensively documented, the broader research on pyrimidine analogues strongly supports the potential of this chemical class in the development of new antiviral therapies. wjarr.comnih.gov
Table 3: Antiviral Activity of Selected Pyrimidine Derivatives
| Compound Type | Virus | Activity | Reference |
|---|---|---|---|
| Pyrimido[4,5-d]pyrimidines | Human Coronavirus 229E | Promising activity | mdpi.com |
| Trifluoromethylthiolane derivative | Herpes Simplex Virus type 1 (HSV-1) | Significant inhibition of virus reproduction | mdpi.com |
| General Pyrimidine Derivatives | Influenza, RSV, Dengue, Herpes, Hepatitis B/C, HIV | Reported inhibitory activity | nih.gov |
Chronic inflammation is a key factor in the pathogenesis of numerous diseases, and the development of novel anti-inflammatory agents is a critical area of research. nih.gov Pyrimidine derivatives have been shown to possess anti-inflammatory properties, often attributed to their ability to inhibit key inflammatory mediators. nih.govnih.gov
A study on 2-thiopyrimidine derivatives reported that one of the synthesized compounds, 7,7,8a-trimethyl-hexahydro-thiazolo[3,2-c]pyrimidine-5-thione, exhibited good anti-inflammatory activity (37.4% inhibition at 100 mg/kg p.o. in a carrageenan-induced paw edema model in rats). nih.gov Other compounds in the same study showed moderate anti-inflammatory effects. nih.gov
The anti-inflammatory potential of pyrimidine derivatives has also been linked to their ability to selectively inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.govmdpi.com Certain pyrimidine derivatives demonstrated high selectivity towards COX-2, with performance comparable to the established anti-inflammatory drug meloxicam. nih.gov These compounds also reduced levels of reactive oxygen species (ROS) in an inflammatory cell model. mdpi.com
Furthermore, pyrimidopyrimidine derivatives have been evaluated for their in vitro anti-inflammatory activity using a membrane stabilization (anti-hemolytic) assay. nih.gov Some of these compounds demonstrated strong anti-hemolytic effects, indicating their potential to mitigate inflammation. nih.gov
Table 4: Anti-inflammatory Activity of Selected Pyrimidine Derivatives
| Compound Type | Assay/Model | Activity | Reference |
|---|---|---|---|
| 2-Thiopyrimidine derivative | Carrageenan-induced rat paw edema | 37.4% inhibition at 100 mg/kg | nih.gov |
| Substituted Pyrimidines | COX-2 Inhibition Assay | High selectivity for COX-2 | nih.govmdpi.com |
| Pyrimidopyrimidines | Anti-hemolytic Assay | Strong membrane stabilization effects | nih.gov |
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases. nih.gov Consequently, there is significant interest in the antioxidant properties of various chemical compounds, including pyrimidine derivatives. nih.gov
The antioxidant potential of pyrimidine derivatives has been evaluated using various in vitro assays. In one study, pyrido[2,3-d]pyrimidine derivatives were found to be strong inhibitors of lipid peroxidation, although they showed limited interaction with the DPPH radical. nih.gov
Another study investigated the antioxidant properties of pyrimidine derivatives by assessing their ability to reduce ROS levels in an inflammatory cell model. mdpi.com The results confirmed their antioxidant capabilities. mdpi.com Similarly, pyrimidopyrimidine derivatives were assessed for their antioxidant activity by measuring their free radical scavenging percentage, with some compounds showing strong effects. nih.gov
The antioxidant activity of these compounds is often linked to their chemical structure, with the presence of specific functional groups influencing their ability to donate hydrogen atoms or electrons to neutralize free radicals. nih.gov
Table 5: Antioxidant Activity of Selected Pyrimidine Derivatives
| Compound Type | Assay | Activity | Reference |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidines | Lipid Peroxidation Inhibition | Strong inhibition | nih.gov |
| Substituted Pyrimidines | ROS Reduction Assay | Reduced levels of free radicals | mdpi.com |
| Pyrimidopyrimidines | Free Radical Scavenging Assay | Strong antioxidant effects | nih.gov |
Mechanistic Investigations of Biological Action
Understanding the mechanism of action of biologically active compounds is crucial for their development as therapeutic agents. For derivatives of this compound, several potential mechanisms have been elucidated through preclinical research on related pyrimidine structures.
In the context of anticancer activity, some 2-thiopyrimidine derivatives have been shown to act as inhibitors of cyclin-dependent kinases (CDKs), such as CDK-1, which are critical regulators of the cell cycle. nih.gov Inhibition of these kinases can lead to cell cycle arrest and prevent the proliferation of cancer cells. nih.gov More recent studies on thieno[3,2-d]pyrimidine derivatives have identified them as potent tubulin polymerization inhibitors that bind to the colchicine-binding site. nih.gov This disruption of microtubule dynamics induces G2/M phase cell cycle arrest and apoptosis in cancer cells. nih.gov Additionally, some pyrimidine derivatives are thought to exert their anticancer effects by intercalating with DNA or inhibiting topoisomerase II, an enzyme essential for DNA replication. nih.gov
The anti-inflammatory effects of certain pyrimidine derivatives are attributed to their selective inhibition of the COX-2 enzyme. nih.govmdpi.com By blocking COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation. nih.gov
While the precise mechanisms of action for the antimicrobial and antiviral activities of 2-(butylthio)pyrimidine derivatives are still under investigation, they are generally believed to involve the inhibition of essential viral or microbial enzymes or interference with replication processes. scirp.orgnih.gov The structural similarity of the pyrimidine core to nucleobases suggests that these compounds could act as antimetabolites, disrupting nucleic acid synthesis in pathogens.
Further mechanistic studies are required to fully elucidate the molecular targets and pathways through which derivatives of this compound exert their diverse biological effects.
Enzyme Inhibition Studies (e.g., Kinases, DNA Gyrase)
Derivatives of 2-thiopyrimidines have been extensively evaluated for their ability to inhibit various enzymes critical to disease progression. The pyrimidine core is a well-established pharmacophore that can be tailored to fit the active sites of numerous enzymes, leading to potent and selective inhibition.
Kinase Inhibition: Kinases are a major class of enzymes targeted in drug discovery, especially in oncology. Various pyrimidine derivatives have demonstrated significant inhibitory activity against different kinases. For example, certain 2-thiopyrimidine derivatives have shown moderate activity against Cyclin-Dependent Kinase 1 (CDK-1), with IC50 values around 5 µM. nih.gov Other related compounds showed inhibitory activities against CDK-5 and Glycogen Synthase Kinase 3 (GSK-3) at concentrations greater than 10 µM. nih.gov Thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of tyrosine kinases, with some compounds showing inhibition ranging from 41.4% to 83.5% and specifically targeting FMS-like tyrosine kinase 3 (FLT3). mdpi.com Furthermore, pyrimidine-5-carboxamide derivatives have been developed as novel inhibitors of salt-inducible kinases (SIKs), which are crucial in regulating inflammation. nih.gov The dysregulation of Polo-like kinase 1 (PLK1), a serine/threonine kinase essential for mitosis, has been linked to many cancers, making it another key target for pyrimidine-based inhibitors. nih.gov
Phosphodiesterase (PDE) Inhibition: 5-Carbamoyl-2-phenylpyrimidine derivatives have been identified as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways. nih.gov Strategic modifications of this scaffold led to compounds with high in vitro PDE4B inhibitory activity, with IC50 values as low as 8.3 nM. nih.gov
DNA Gyrase Inhibition: DNA gyrase is a well-established bacterial enzyme target for the development of antibacterial agents. researchgate.net It consists of two subunits, GyrA and GyrB, with the latter containing the ATP-binding site. While natural products like coumarins are known inhibitors, the structural features of pyrimidines have been incorporated into synthetic inhibitors designed to block the ATPase activity of the GyrB subunit. researchgate.net
| Derivative Class | Enzyme Target | Reported Activity (IC50) |
|---|---|---|
| 2-Thiopyrimidine derivative | CDK-1 | 5 µM |
| 2-Thiopyrimidine derivatives | CDK-5, GSK-3 | > 10 µM |
| 5-Carbamoyl-2-phenylpyrimidine derivative (10f) | PDE4B | 8.3 nM |
| 7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one derivative (39) | TNF-α production (downstream of PDE4) | 0.21 nM |
| Thieno[2,3-d]pyrimidine derivative (5) | FLT3 Kinase | High inhibitory activity |
| Pyrimidine-5-carboxamide derivative (8h) | SIK1/2 | Favorable activity and selectivity |
Cell Cycle Modulation and Apoptosis Induction Studies
A fundamental strategy in cancer therapy is to halt uncontrolled cell proliferation by inducing cell cycle arrest and promoting programmed cell death (apoptosis). Pyrimidine derivatives have shown significant promise in this area.
Studies on pyrido[2,3-d]pyrimidine derivatives have demonstrated their ability to arrest the cell cycle in the G1 phase and trigger apoptosis in cancer cells. researchgate.net Similarly, fused benzo[h]chromeno[2,3-d]pyrimidine derivatives were found to induce cell cycle arrest in the G1 phase in MCF-7 human breast cancer cells. nih.gov Flow cytometry analysis showed that treatment with an effective derivative resulted in 75.18% of cells accumulating in the G1 phase. nih.gov
Thieno[2,3-d]pyrimidine derivatives have been shown to induce apoptosis in colon (HT-29) and liver (HepG-2) cancer cells. mdpi.com Certain compounds in this class significantly increased the late apoptotic cell population by up to 2.3-fold compared to untreated cells. mdpi.com These compounds were also found to activate autophagy, another form of programmed cell death. mdpi.com Benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have also been reported to effectively suppress cell cycle progression and induce apoptosis in various cancer cell lines, including MDA-MB-231, SKOV3, and A549. mdpi.com This apoptotic induction is often mediated through the modulation of mitochondrial integrity by regulating the expression of Bcl-2 family proteins. nih.gov
| Derivative Class | Cell Line | Biological Effect | Key Findings |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidine | MCF-7 (Breast Cancer) | Cell Cycle Arrest, Apoptosis | Arrest at G1 phase. |
| Thieno[2,3-d]pyrimidine | HT-29 (Colon), HepG-2 (Liver) | Apoptosis, Autophagy | 2.3-fold increase in late apoptosis. |
| Benzimidazole-based 1,3,4-oxadiazole | MDA-MB-231, SKOV3, A549 | Cell Cycle Arrest, Apoptosis | Significant increase in early and late apoptosis. |
| Benzo[h]chromeno[2,3-d]pyrimidine | MCF-7 (Breast Cancer) | Cell Cycle Arrest | 75.18% of cells arrested in G1 phase. |
Protein-Protein Interaction Modulation
Protein-protein interactions (PPIs) are fundamental to most biological processes and represent a promising, albeit challenging, class of therapeutic targets. nih.gov Small molecules that can either disrupt or stabilize these interactions are of great interest. While the large, flat nature of PPI interfaces makes them difficult to target, pyrimidine-based scaffolds offer a rigid framework from which functional groups can be projected to interact with "hot spots" on the protein surface. nih.govcam.ac.uk
One of the most studied PPIs in cancer research is the interaction between murine double minute 2 (MDM2) and the tumor suppressor p53. nih.gov Inhibition of this interaction can reactivate p53's function, leading to cell cycle arrest and apoptosis. The development of small molecule inhibitors for this and other PPIs is an active area of research where heterocyclic scaffolds, including pyrimidines, play a role. nih.gov Modulators can act orthosterically by directly targeting the interaction interface or allosterically by binding to a nearby site and inducing a conformational change. researchgate.net The versatility of the this compound core allows for the synthesis of diverse libraries of compounds that can be screened for PPI modulatory activity.
Structure-Activity Relationship (SAR) Analysis in Biological Contexts
Structure-Activity Relationship (SAR) analysis is crucial for optimizing lead compounds into potent drug candidates. For pyrimidine derivatives, SAR studies have provided invaluable insights into how structural modifications influence biological activity. nih.gov
Correlating Structural Features with Biological Potency
Systematic modification of the pyrimidine scaffold has revealed key structural features that determine biological potency. The position and nature of substituents on the pyrimidine ring are critical. nih.gov
For instance, in a series of 2-(benzylthio)pyrimidine derivatives evaluated for antibacterial activity, the substitution pattern on the benzyl (B1604629) ring was paramount. scirp.org
A nitro group (NO2) at the 3-position of the benzyl ring enhanced activity against S. aureus. scirp.org
A methyl group at the 4-position of the benzyl ring also improved activity against S. aureus. scirp.org
A chloride group at the 4-position of the benzyl ring increased inhibitory activity against E. coli. scirp.org
Introduction of a benzimidazole ring linked to the sulfur atom at position-2 enhanced activity against both bacterial strains. scirp.org
In another example involving pyrazolopyridinyl pyrimidine derivatives, SAR analysis showed that inhibitory activity was sensitive to steric effects, with smaller alkyl or cycloalkane groups leading to better activity. nih.gov The presence of amino substituents generally resulted in improved inhibitory effects. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)
To gain a more quantitative understanding of SAR, computational methods like QSAR and 3D-QSAR are employed. These models correlate physicochemical properties or 3D fields of molecules with their biological activities.
A 3D-QSAR study was conducted on a series of forty-seven thieno-pyrimidine derivatives to identify key structural features for their inhibitory activity against triple-negative breast cancer. nih.gov
Comparative Molecular Field Analysis (CoMFA): This model yielded a leave-one-out cross-validated correlation coefficient (q²) of 0.818 and a determination coefficient (r²) of 0.917. The steric and electrostatic fields contributed 67.7% and 32.3%, respectively, indicating the importance of both shape and electronic properties for activity. nih.gov
Comparative Molecular Similarity Indices Analysis (CoMSIA): This model produced a q² of 0.801 and an r² of 0.897. nih.gov
These robust statistical models provide valuable contour maps that guide the design of new, more potent inhibitors by highlighting regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor character should be modified. nih.gov
Strategic Derivatization for Enhanced Biological Profiles
Molecular Hybridization: This strategy involves combining two or more pharmacophores to create a new hybrid molecule with improved affinity or a multi-target profile. A series of pyrimidine-5-carboxamide derivatives were designed using this approach to improve the drug-like properties of a known SIKs inhibitor, resulting in a compound with enhanced in vivo exposure and metabolic stability. nih.gov
Scaffold Modification: In the development of PDE4 inhibitors, modification of a carboxylic acid moiety in a 5-carbamoyl-2-phenylpyrimidine scaffold to an N-neopentylacetamide derivative dramatically increased PDE4B inhibitory activity from an IC50 of 200 nM to 8.3 nM. nih.gov Further structural insights from X-ray crystallography led to the design of a fused bicyclic lactam scaffold, which exhibited even greater potency. nih.gov
Bioisosteric Replacement: This involves substituting a functional group with another that has similar physical or chemical properties to improve the molecule's properties without losing desired biological activity. This is a common strategy applied to pyrimidine derivatives to optimize parameters like solubility, metabolic stability, and target affinity.
Agrochemical Research Applications
The pyrimidine scaffold is a crucial component in the development of modern agrochemicals due to its versatile biological activities. nih.gov Research has extensively focused on modifying the pyrimidine core to create new derivatives with enhanced efficacy as both herbicides and fungicides. The inherent chemical properties of the pyrimidine ring allow for targeted modifications, leading to compounds that can effectively control a wide range of agricultural pests, including weeds and pathogenic fungi. nih.govresearchgate.net The introduction of various functional groups onto the pyrimidine structure has been a successful strategy in the discovery of new active ingredients for crop protection. nih.gov
Development of Herbicides and Fungicides
Derivatives of this compound serve as important intermediates in the synthesis of novel agrochemicals. chemimpex.comchemimpex.com The pyrimidine structure is a well-established pharmacophore in the design of pesticides, and its derivatives have been successfully commercialized as fungicides and herbicides. nih.gov
In the realm of fungicide development, various pyrimidine derivatives have demonstrated significant in vitro activity against a spectrum of phytopathogenic fungi. nih.gov For instance, studies on newly synthesized pyrimidine compounds have shown potent fungicidal effects. One study highlighted that certain derivatives exhibited broad-spectrum antifungal activity, with some compounds showing inhibition rates greater than 60% at a concentration of 50 μg/mL against seven plant fungal pathogens. researchgate.net Another research effort found that specific pyrimidine derivatives containing an amide moiety displayed high efficacy against Phomopsis sp., with one compound, 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide, showing an EC50 value of 10.5 μg/ml, which was superior to the commercial fungicide Pyrimethanil. frontiersin.orgnih.gov
The following table summarizes the in vitro antifungal activity of selected pyrimidine derivatives against various phytopathogenic fungi at a concentration of 50 μg/mL.
| Compound ID | Target Fungi | Inhibition Rate (%) |
| 4b | S. sclerotiorum | 40 |
| 4c | S. sclerotiorum | 60 |
| 4d | S. sclerotiorum | 66.7 |
| All derivatives | R. solani | >50 |
Data sourced from a study on the antifungal activities of novel pyrimidine derivatives. nih.gov
In herbicide research, pyrimidine derivatives have also shown considerable promise. A series of novel thiourea (B124793) compounds featuring a pyrimidine ring were synthesized and evaluated for their herbicidal effects. researchgate.netnih.gov Several of these compounds demonstrated significant inhibitory activity against the root growth of various weed species. For example, compound 4d showed an 81.5% inhibition rate on the root growth of Brassica napus L. at a concentration of 100 mg L-1, while compound 4f achieved an 81% inhibition rate on the root growth of Digitaria adscendens at the same concentration. nih.gov These findings underscore the potential of pyrimidine-based compounds in the development of new herbicidal agents. researchgate.netnih.gov
The table below presents the herbicidal activity of selected pyrimidine thiourea derivatives on the root growth of different plant species at a concentration of 100 mg L-1.
| Compound ID | Plant Species | Root Growth Inhibition Rate (%) |
| 4d | Brassica napus L. | 81.5 |
| 4f | Digitaria adscendens | 81 |
Data sourced from a study on the herbicidal activity of novel pyrimidine thiourea compounds. nih.gov
Structure-activity relationship (SAR) studies are instrumental in optimizing the biological activity of these compounds. For fungicidal derivatives, it has been observed that the nature and position of substituents on the pyrimidine ring significantly influence their efficacy. nih.govresearchgate.net For instance, the introduction of a trifluoromethyl group has been shown to enhance antifungal activity in some cases. frontiersin.org Similarly, for herbicidal compounds, the substituents on the pyrimidine ring play a critical role in their mechanism of action, which often involves the inhibition of essential plant enzymes like acetohydroxyacid synthase (AHAS). researchgate.netresearchgate.net The strategic modification of these substituents allows for the fine-tuning of herbicidal potency and selectivity. thepharmajournal.commdpi.com
Conclusion and Future Research Perspectives
Summary of Current Research Landscape
The current body of scientific literature indicates that research on 2-(butylthio)pyrimidine-5-carbaldehyde is still in its nascent stages. While the broader class of pyrimidine (B1678525) derivatives has been extensively investigated for applications ranging from anticancer to anti-inflammatory agents, specific studies focusing on this particular compound are limited. gsconlinepress.comnih.gov The existing research primarily identifies it as a versatile chemical building block, valuable in organic synthesis for creating more complex molecules. chemimpex.comchemimpex.com Its unique sulfur-containing structure is noted for enhancing reactivity, making it a sought-after intermediate in the synthesis of potential pharmaceuticals and agrochemicals. chemimpex.comchemimpex.com The landscape is characterized by a wealth of knowledge on related pyrimidine scaffolds, which provides a strong foundation for future investigations into the specific properties and applications of this compound. The pyrimidine core is a privileged scaffold in drug discovery, and the functional handles on this specific molecule—the aldehyde and the thioether—offer numerous possibilities for chemical modification and diversification. mdpi.comgsconlinepress.com
Emerging Avenues in Synthetic Chemistry
While traditional methods for synthesizing pyrimidine derivatives are well-established, the field is continually evolving towards more efficient, sustainable, and versatile synthetic strategies. Future synthesis of this compound and its analogs could benefit significantly from these emerging avenues. Innovations in catalytic oxidation, for instance, offer greener and more efficient pathways for producing pyrimidinecarbaldehyde intermediates under milder conditions, reducing waste and improving yields. nbinno.com
Modern synthetic approaches such as one-pot, multi-component reactions are becoming increasingly prevalent for the construction of complex heterocyclic systems, including pyrimidine-5-carbonitriles and carboxamides, which are closely related to the target carbaldehyde. ias.ac.in These methods offer advantages in terms of operational simplicity and atom economy. Furthermore, advanced strategies like deconstruction-reconstruction could be employed to diversify the pyrimidine core itself, transforming it into other valuable nitrogen-containing heterocycles. nih.gov The application of palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, on halogenated pyrimidine precursors also represents a powerful tool for creating structural diversity. researchgate.net
Interactive Table: Emerging Synthetic Strategies for Pyrimidine Derivatives
| Synthetic Strategy | Description | Potential Advantage for this compound Synthesis |
| Catalytic Oxidation | Use of advanced catalytic systems to oxidize precursor alcohols to aldehydes. nbinno.com | Enhanced efficiency, milder reaction conditions, and higher purity of the carbaldehyde product. |
| One-Pot Reactions | Combining multiple reaction steps into a single procedure without isolating intermediates. ias.ac.inresearchgate.net | Increased overall yield, reduced solvent usage, and shorter synthesis time. |
| Deconstruction-Reconstruction | Chemical transformation of the pyrimidine ring into an intermediate that can be recyclized to form diverse heterocycles. nih.gov | Allows for the creation of novel analogs and scaffolds starting from a common pyrimidine intermediate. |
| Metal-Catalyzed Cross-Coupling | Palladium-catalyzed reactions (e.g., Suzuki, Sonogashira) to form C-C bonds on the pyrimidine ring. researchgate.net | Facilitates the introduction of a wide variety of substituents for structure-activity relationship studies. |
| Microwave-Assisted Synthesis | Utilization of microwave irradiation to accelerate reaction rates. jetir.org | Drastically reduced reaction times and potential for improved yields. |
Advancements in Spectroscopic and Computational Approaches
The structural elucidation of novel pyrimidine derivatives relies heavily on sophisticated analytical techniques. Future studies on this compound will be greatly enhanced by advancements in spectroscopic and computational methods. Fourier Transform Infrared (FTIR) spectroscopy is invaluable for identifying the characteristic vibrational modes of the pyrimidine ring and its functional groups. vandanapublications.comvandanapublications.com Nuclear Magnetic Resonance (NMR) spectroscopy (¹H & ¹³C) will continue to be the primary tool for determining the precise molecular structure and connectivity. researchgate.net
High-resolution mass spectrometry is essential for confirming molecular weight and elemental composition. scirp.org In addition, more advanced techniques like vacuum ultraviolet (VUV) spectroscopy, combined with time-dependent density functional theory (TDDFT) calculations, are providing deeper insights into the electronic transitions and photophysical properties of pyrimidine derivatives. rsc.org Computational chemistry serves as a powerful predictive tool, enabling the calculation of molecular geometries, electronic properties, and spectroscopic signatures, which can guide synthetic efforts and help interpret experimental data. rsc.orgresearchgate.net
Interactive Table: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | Signals corresponding to the butyl group (triplet, sextet, sextet, triplet), distinct singlets for the pyrimidine ring protons, and a singlet for the aldehyde proton (>9 ppm). |
| ¹³C NMR | Resonances for the four carbons of the butyl group, aromatic carbons of the pyrimidine ring, and a downfield signal for the carbonyl carbon of the aldehyde (>180 ppm). |
| FTIR (cm⁻¹) | Characteristic peaks for C=O stretching of the aldehyde (~1700 cm⁻¹), C-H stretching of the aldehyde (~2720, ~2820 cm⁻¹), C=N and C=C stretching of the pyrimidine ring (~1500-1600 cm⁻¹), and C-S stretching. vandanapublications.com |
| UV-Vis | Absorption maxima are expected based on the electronic transitions of the substituted pyrimidine chromophore. nih.gov |
Future Directions in Preclinical Biological Exploration
The pyrimidine scaffold is a well-established pharmacophore present in numerous therapeutic agents. mdpi.comnih.gov Given the biological activities reported for structurally similar compounds, this compound and its derivatives represent a promising area for preclinical investigation. The thioether and aldehyde functionalities provide reactive sites for derivatization, allowing for the generation of a library of compounds for screening. scirp.orgnih.gov
Future research should focus on a systematic evaluation of this compound's potential across various therapeutic areas. Many pyrimidine derivatives exhibit potent anticancer activity, often by inhibiting protein kinases like EGFR or by interfering with nucleotide metabolism. ekb.egresearchgate.net Therefore, screening against a panel of cancer cell lines is a logical first step. mdpi.com Additionally, the antimicrobial and anti-inflammatory properties of pyrimidines are well-documented, suggesting that this compound could be evaluated for activity against pathogenic bacteria and fungi, as well as in assays for inflammation-related targets like COX or LOX enzymes. scirp.orgmdpi.comrsc.org
Interactive Table: Potential Biological Targets for Future Investigation
| Therapeutic Area | Potential Molecular Target/Assay | Rationale Based on Pyrimidine Derivatives |
| Oncology | Kinase inhibition assays (e.g., EGFR, HER2); Cancer cell line cytotoxicity assays (e.g., HepG2, MCF-7). ekb.eg | Numerous pyrimidine-based drugs are approved kinase inhibitors. ekb.eg |
| Infectious Diseases | Antibacterial and antifungal minimum inhibitory concentration (MIC) assays. scirp.org | Pyrimidine derivatives have shown broad-spectrum antimicrobial activity. scirp.orgjuniperpublishers.com |
| Inflammation | Enzyme inhibition assays (e.g., COX, LOX); Measurement of inflammatory mediators (e.g., TNF-α). rsc.orgnih.gov | Substituted pyrimidines are known to possess anti-inflammatory properties. rsc.org |
| Neurological Disorders | Evaluation in models related to neurological targets. | Certain pyrimidine compounds serve as building blocks for agents targeting neurological disorders. chemimpex.comnih.gov |
Potential for Innovation in Related Chemical and Biological Fields
Focused research on this compound can serve as a catalyst for broader innovation. The development of novel synthetic routes for this specific molecule could lead to methodologies applicable to a wider range of sulfur-containing heterocycles. The aldehyde group is a versatile functional handle that can be used to construct more complex heterocyclic systems, such as fused pyrimidines (e.g., thienopyrimidines, pyridopyrimidines), which often exhibit enhanced biological activity. researchgate.netnih.gov
Exploring the structure-activity relationships of derivatives could uncover new pharmacophores and lead to the identification of novel biological targets. Beyond medicine, the unique electronic and structural properties of this compound could be explored in materials science, for example, in the development of new polymers or functional materials. chemimpex.com As a key intermediate, it can fuel innovation in both drug discovery and agricultural chemistry by providing access to novel molecular architectures. chemimpex.comchemimpex.com The interplay between synthetic pathway development and biological screening for this and related compounds will likely drive progress in both chemical and biological sciences, potentially leading to the discovery of new therapeutic agents or agrochemicals. nih.gov
Q & A
Basic: What synthetic routes are available for preparing 2-(Butylthio)pyrimidine-5-carbaldehyde, and what are their critical optimization steps?
Answer:
A scalable three-step synthesis involves:
Displacement reaction : Reacting 2-chloropyrimidine derivatives with butylthiol to introduce the thioether moiety.
Formylation : Oxidative formylation at the 5-position using Vilsmeier-Haack conditions (POCl₃/DMF) or directed lithiation followed by quenching with DMF.
Purification : Chromatographic separation to isolate the aldehyde, with yields typically ranging from 50–60% .
Key optimization : Control reaction temperature (<0°C during lithiation) to avoid over-oxidation or side reactions.
Basic: How can the purity and structural integrity of this compound be validated experimentally?
Answer:
- NMR : Confirm the aldehyde proton resonance at δ 9.8–10.2 ppm (¹H) and carbonyl carbon at δ 190–195 ppm (¹³C).
- LC-MS : Monitor molecular ion peaks at m/z 196.07 (exact mass) .
- UV-Vis : Characterize π→π* transitions of the pyrimidine ring (λ~260–280 nm) and aldehyde n→π* transitions (~300 nm) .
Advanced: How does the butylthio substituent influence the reactivity of this compound in nucleophilic addition reactions?
Answer:
The butylthio group acts as an electron-donating substituent via sulfur’s lone pairs, increasing electron density at the pyrimidine ring. This:
- Enhances electrophilicity of the aldehyde for nucleophilic attacks (e.g., Grignard additions).
- Stabilizes intermediates in reductive amination (e.g., with primary amines) by resonance .
Experimental validation : Compare reaction rates with analogs lacking the thioether (e.g., 2-methoxy derivatives); observe faster kinetics for butylthio derivatives .
Advanced: What strategies resolve contradictions in reported LogP values for pyrimidine carbaldehydes?
Answer:
Discrepancies in LogP (e.g., 2.18 for this compound vs. 2.23 for a difluorophenyl analog) arise from:
- Measurement methods : Shake-flask vs. computational (XLogP3) approaches.
- Solvent systems : Use of octanol/water partitioning with pH adjustments.
Resolution : Validate experimentally via reverse-phase HPLC (C18 column, methanol/water gradient) to derive capacity factors (k') correlated with LogP .
Advanced: How can enantioselective C–C bond formation be achieved using this compound derivatives?
Answer:
Chiral crystal induction : Recrystallize the aldehyde from cumene/ethyl acetate to form enantiomorphous crystals. Use these as templates for asymmetric autocatalysis with diisopropylzinc, achieving >95% ee in 5-pyrimidyl alkanol products .
Key parameters :
- Crystal face orientation (determined via X-ray diffraction).
- Solvent polarity to stabilize transient chiral intermediates.
Basic: What safety precautions are necessary when handling this compound?
Answer:
- PPE : Nitrile gloves, goggles, and fume hood use due to aldehyde volatility.
- Storage : Under inert atmosphere (Ar/N₂) at 2–8°C to prevent oxidation .
- Waste disposal : Neutralize with aqueous NaHSO₃ before disposal.
Advanced: How do computational models predict the hydrogen bond acceptor capacity of this compound?
Answer:
Topological polar surface area (TPSA) : Calculated as 68.2 Ų, indicating moderate hydrogen-bonding potential. Molecular dynamics simulations (AMBER force field) reveal preferential binding to polar residues (e.g., serine, lysine) in enzyme active sites .
Experimental correlation : Compare with solubility in DMSO vs. hexane; higher DMSO solubility aligns with TPSA predictions .
Basic: What analytical techniques are suitable for quantifying trace impurities in this compound?
Answer:
- GC-MS : Detect volatile byproducts (e.g., butyl disulfide) with a DB-5MS column.
- HPLC-DAD : Quantify non-volatile impurities (e.g., unreacted pyrimidine precursors) using a C18 column and 254 nm detection .
Advanced: What role does this compound play in structure-activity relationship (SAR) studies for antimicrobial agents?
Answer:
- Core scaffold : The pyrimidine ring and aldehyde group enable covalent binding to cysteine proteases in pathogens.
- Modifications : Replace butylthio with ethylthio or arylthio to tune lipophilicity and target selectivity. SAR data show a 4-fold increase in Mycobacterium tuberculosis inhibition with tert-butyldimethylsilyl derivatives .
Advanced: How can crystallographic data inform the design of this compound derivatives for asymmetric catalysis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
